6-(2-Bromo-benzoylamino)-hexanoic acid

Catalog No.
S12571482
CAS No.
M.F
C13H16BrNO3
M. Wt
314.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-Bromo-benzoylamino)-hexanoic acid

Product Name

6-(2-Bromo-benzoylamino)-hexanoic acid

IUPAC Name

6-[(2-bromobenzoyl)amino]hexanoic acid

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

InChI

InChI=1S/C13H16BrNO3/c14-11-7-4-3-6-10(11)13(18)15-9-5-1-2-8-12(16)17/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17)

InChI Key

HYODUSKFLIYPKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)Br

6-(2-Bromo-benzoylamino)-hexanoic acid is a compound characterized by its unique structural features, including a hexanoic acid backbone and a bromo-substituted benzoyl group. The molecular formula for this compound is C13_{13}H16_{16}BrN O3_{3}, with a molecular weight of approximately 314.18 g/mol. Its structure includes a bromine atom at the ortho position of the benzoyl moiety, contributing to its distinct chemical properties and biological activities .

Typical of carboxylic acids and amides:

  • Esterification: Reacting with alcohols can yield esters, which are often used in various organic syntheses.
  • Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
  • Hydrolysis: In aqueous solutions, the compound can hydrolyze to regenerate hexanoic acid and the corresponding amine.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 6-(2-Bromo-benzoylamino)-hexanoic acid typically involves multiple steps:

  • Bromination of Benzoyl Compound: The starting benzoyl compound is brominated at the ortho position using bromine or N-bromosuccinimide (NBS).
  • Coupling Reaction: The bromo-benzoyl compound is then reacted with hexanoic acid or its derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity.

6-(2-Bromo-benzoylamino)-hexanoic acid has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it could be explored for drug development, particularly in antimicrobial and anti-inflammatory therapies.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research Reagents: Used in various biochemical assays and research studies to investigate biological pathways.

Several compounds share structural similarities with 6-(2-Bromo-benzoylamino)-hexanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-(4-Methoxy-benzoylamino)-hexanoic acidC14_{14}H19_{19}NO4_{4}Contains a methoxy group instead of bromine
6-(2-Chloro-benzoylamino)-hexanoic acidC13_{13}H16_{16}ClNO3_{3}Chlorine substitution affects reactivity
6-(Benzamido)-hexanoic acidC13_{13}H17_{17}NO2_{2}Lacks halogen substitution, altering biological activity

The uniqueness of 6-(2-Bromo-benzoylamino)-hexanoic acid lies in its specific bromine substitution pattern, which can significantly influence its chemical reactivity and biological properties compared to other similar compounds. The presence of the bromo group may enhance certain biological activities while also providing distinct synthetic pathways not available to other analogs.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

313.03136 g/mol

Monoisotopic Mass

313.03136 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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